molecular formula C17H19N3O6S B2762550 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 1809474-96-1

2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2762550
CAS No.: 1809474-96-1
M. Wt: 393.41
InChI Key: BREHBRHVHDYTTL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a heterocyclic organic molecule featuring:

  • An isoindoline-1,3-dione core (a phthalimide derivative with two ketone groups).
  • A 1,2,4-oxadiazole ring substituted at position 3 with a 2-methoxyethyl group (-CH₂CH₂OCH₃).
  • A 3-(methylsulfonyl)propyl chain (-CH₂-CH(SO₂CH₃)-CH₂-) linking the oxadiazole moiety to the isoindoline-dione.

Molecular Formula: C₁₈H₂₁N₃O₆S
Molecular Weight: ~423.44 g/mol.

Properties

IUPAC Name

2-[1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-25-9-7-14-18-15(26-19-14)13(8-10-27(2,23)24)20-16(21)11-5-3-4-6-12(11)17(20)22/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREHBRHVHDYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" typically involves multi-step organic reactions. Starting materials include isoindoline derivatives and reagents necessary to form the oxadiazole and methylsulfonyl functionalities. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would necessitate scalable processes, ensuring high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automation in reaction monitoring might be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions which can modify its functional groups.

  • Reduction: : Various reduction reactions could be performed to alter its chemical properties.

  • Substitution: : The compound can engage in substitution reactions, where specific atoms or groups are replaced with different ones.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogenating agents for halogenation reactions, and acids or bases for other substitutions.

Major Products

  • Oxidation: : Derivatives with altered functional groups, possibly impacting biological activity.

  • Reduction: : Simplified structures with potentially different reactivity profiles.

  • Substitution: : Novel compounds with potentially diverse applications.

Scientific Research Applications

Chemistry

The compound's structure provides a template for creating analogs that can be used to study chemical reactivity and molecular interactions.

Biology

It may serve as a molecular probe to understand biological processes, interacting with specific enzymes or receptors.

Medicine

Industry

Could be utilized in the development of advanced materials or as intermediates in manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, in biological systems, it might target specific molecular pathways or receptors, altering their function. Detailed studies would be required to elucidate these pathways and the molecular targets involved.

Comparison with Similar Compounds

Functional Groups and Implications :

  • The methylsulfonyl group (-SO₂CH₃) enhances polarity and may improve metabolic stability by resisting enzymatic degradation.
  • The 2-methoxyethyl substituent on the oxadiazole increases hydrophilicity compared to bulkier alkyl groups.

Potential Applications: While direct pharmacological data are unavailable, structural analogs suggest applications in enzyme inhibition (e.g., phosphodiesterase inhibitors) or antimicrobial agents due to the oxadiazole’s bioactivity .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compound for Comparison:

2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione ()

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 271.27 g/mol
  • Substituents :
    • Oxadiazole : 3-Isopropyl group (-CH(CH₃)₂).
    • Linker : Methyl group (-CH₂-) between oxadiazole and isoindoline-dione.

Comparative Analysis:

Property Target Compound Similar Compound ()
Molecular Formula C₁₈H₂₁N₃O₆S C₁₄H₁₃N₃O₃
Molecular Weight ~423.44 g/mol 271.27 g/mol
Oxadiazole Substituent 3-(2-Methoxyethyl) 3-Isopropyl
Linker Chain 3-(Methylsulfonyl)propyl Methyl
Polarity Higher (due to -SO₂CH₃ and -OCH₃) Lower (isopropyl is lipophilic)
Predicted Solubility Moderate in polar solvents (e.g., DMSO, water) Low in polar solvents
Bioactivity Potential Enhanced metabolic stability and target affinity Likely shorter half-life due to lipophilicity

Research Findings and Implications

Substituent Effects on Bioactivity :

  • The methylsulfonyl group in the target compound may improve binding to charged residues in enzymes, as seen in sulfonamide-based inhibitors .
  • The 2-methoxyethyl group could reduce off-target interactions compared to isopropyl, which is prone to hydrophobic aggregation.

Synthetic Challenges :

  • The target compound’s longer linker chain and sulfonyl group increase synthetic complexity compared to the simpler methyl-linked analog.

Pharmacokinetic Predictions :

  • The higher molecular weight and polarity of the target compound suggest reduced blood-brain barrier penetration but improved renal clearance compared to the smaller, lipophilic analog .

Biological Activity

The compound 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione represents a unique chemical structure with potential biological activities. This article explores its biological activity through a review of available literature, synthesizing findings from various studies.

Chemical Structure

The compound can be described by its IUPAC name and has the following structural representation:

  • Molecular Formula : C15H18N4O4S
  • SMILES Notation : CC(C(=O)N1C(=O)C2=C(N=C(N2C(=O)C1=O)C(=O)N(C)C(=O)N(C(=O)C(COC)=NO)S(C)(=O)=O

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi .
  • Antitumor Potential : The compound's structure suggests possible interactions with cellular pathways involved in tumor growth. Specifically, it may influence the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation .
  • Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management. These compounds showed promising results in vitro, indicating a potential for therapeutic applications .

Antimicrobial Studies

A study focused on the synthesis of various oxadiazole derivatives revealed that modifications to the molecular structure significantly influenced their antimicrobial efficacy. Compounds were tested against standard bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum, with some showing enhanced activity compared to conventional antibiotics .

CompoundActivity Against BacteriaActivity Against Fungi
8bHighModerate
8dModerateHigh
8gHighLow

Antitumor Activity

In vivo studies have indicated that compounds with similar structural features can effectively suppress tumor growth in xenograft models. The mechanism appears to involve modulation of drug exposure levels leading to improved therapeutic outcomes at lower doses .

Enzyme Inhibition

Research into enzyme inhibitors has shown that specific substitutions on the oxadiazole ring can enhance inhibitory activity against α-glucosidase. This suggests that the compound may be useful in managing postprandial hyperglycemia in diabetic patients .

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